N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-8-10-22-12-16(21-18(22)11-13)7-9-19-26(24,25)17-5-3-15(4-6-17)20-14(2)23/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWHVBPAIFTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine with an appropriate sulfonamide derivative under controlled conditions. The reaction typically requires a catalyst and a solvent such as chloroform or methanol . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural characteristics which allow it to interact with various biological targets. Its design incorporates a sulfamoyl group, which is known for its role in enhancing the pharmacological properties of drugs.
Anticancer Activity
Recent studies have indicated that N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide exhibits anticancer properties. Research has demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance:
- Case Study 1 : In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Case Study 2 : A study involving colorectal cancer cells indicated that the compound interfered with the Wnt/β-catenin signaling pathway, leading to decreased tumor growth in xenograft models .
Neuroprotection
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and protect against excitotoxicity.
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications beyond cancer and neuroprotection.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against a range of pathogens. This property could be harnessed for developing new antibiotics or adjunct therapies for infectious diseases.
Drug Delivery Systems
The compound's unique chemical structure allows for potential use in drug delivery systems. Researchers are investigating its ability to serve as a carrier for targeted drug delivery, particularly in cancer therapy where selective targeting of tumor cells is crucial.
Mechanism of Action
The mechanism of action of N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethylsulfamoyl group allows modular synthesis, as seen in imidazo[1,2-a]pyridine derivatives .
- Structure-Activity Relationships (SAR): Imidazo[1,2-a]pyridine Core: Critical for CNS-targeted activity but tunable via substituents (e.g., sulfamoyl for solubility).
- Therapeutic Potential: The combination of imidazo[1,2-a]pyridine and sulfamoyl-acetamide moieties suggests applications in neurology or oncology, warranting further preclinical studies.
Biological Activity
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide, with a molecular formula of C17H18N4O4S and a molecular weight of approximately 366.46 g/mol, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
1. Structure and Synthesis
The structure of this compound features an imidazo[1,2-a]pyridine moiety linked to a sulfamoyl group and an acetamide functional group. The synthesis typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core through condensation reactions followed by alkylation and sulfonamide formation .
2.1 Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its ability to inhibit the growth of various bacterial strains. For instance, related compounds have shown effective minimum inhibitory concentrations (MICs) against pathogens such as Xanthomonas oryzae .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | TBD |
| Compound A1 | Xanthomonas oryzae | 156.7 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines in preliminary assays. The mechanism is believed to involve interactions with specific molecular targets that disrupt critical cellular processes .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cancer Cell Line A | TBD | Inhibition of cell proliferation |
| Cancer Cell Line B | TBD | Induction of apoptosis |
The biological activity of this compound is influenced by its ability to form hydrogen bonds with various biological targets. This interaction profile suggests that it could inhibit specific enzymes or receptors involved in disease processes. Detailed studies are necessary to elucidate its binding affinities and mechanisms of action .
4. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chemical structure can significantly impact biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the benzene ring has been correlated with enhanced antibacterial activity .
Figure 1: SAR Insights
- Position 4 : Electron-withdrawing groups enhance activity.
- Position 3 : Substituents at this position do not improve activity.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide?
- Methodological Answer : Optimizing synthesis requires step-wise evaluation of reaction conditions. For example:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization reactions under acidic or basic conditions (e.g., using NaHCO₃ or H₂SO₄) .
- Step 2 : Sulfamoylation of the phenyl ring using sulfonyl chlorides in anhydrous DMF, with temperature control (0–5°C) to minimize side reactions .
- Step 3 : Acetamide coupling via nucleophilic substitution, employing coupling agents like EDC/HOBt in dichloromethane .
- Critical Parameters : Monitor intermediates via HPLC for purity (>95%) and adjust stoichiometry to prevent over-functionalization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the imidazo[1,2-a]pyridine ring and sulfamoyl group placement .
- HPLC-MS : Validate molecular weight and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., sulfamoyl orientation) using single-crystal diffraction data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., ATP levels, cell line viability protocols) to isolate variables like solvent effects (DMSO vs. saline) .
- Computational Modeling : Use molecular dynamics simulations to predict binding affinities to targets (e.g., kinases) and correlate with experimental IC₅₀ discrepancies .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers caused by impurities (e.g., residual solvents affecting assay results) .
Q. What strategies are effective for designing derivatives with improved selectivity for COX-2 inhibition while retaining the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the phenylacetamide moiety. For example:
| Derivative Modification | Impact on COX-2 Selectivity | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., -NO₂) at C-4 | ↑ Binding to COX-2 hydrophobic pocket | |
| Bulky substituents (e.g., -CF₃) at C-2 | ↓ Off-target interactions with COX-1 |
- Docking Studies : Perform in silico screening with AutoDock Vina to prioritize synthetic targets .
Q. How do reaction kinetics and solvent polarity influence the stability of the sulfamoyl group during prolonged storage?
- Methodological Answer :
- Kinetic Profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to track degradation products (e.g., hydrolysis to sulfonic acid) .
- Solvent Optimization : Use aprotic solvents (e.g., acetonitrile) over protic ones (e.g., methanol) to reduce nucleophilic attack on the sulfamoyl group .
- pH Control : Buffer solutions (pH 6–7) minimize acid/base-catalyzed decomposition .
Experimental Design & Data Analysis
Q. What experimental frameworks are recommended for elucidating the metabolic pathways of this compound in hepatic models?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with primary human hepatocytes and analyze metabolites via UPLC-QTOF-MS .
- Isotopic Labeling : Use ¹⁴C-labeled acetamide to track metabolic cleavage sites .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
Q. How can researchers leverage computational tools to predict synthetic accessibility and retrosynthetic pathways?
- Methodological Answer :
- Retrosynthesis Software : Use Synthia or ASKCOS to prioritize routes with fewer steps and higher yields .
- DFT Calculations : Assess energy barriers for key steps (e.g., cyclization) to optimize catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
